
Dihydroactinidiolide
Overview
Description
Dihydroactinidiolide is a volatile terpene with a sweet, tea-like odor. It is naturally found in black tea, fenugreek, fire ants, mangoes, and tobacco . This compound is also synthetically produced and is known for its use as a fragrance and as a pheromone for various insects .
Preparation Methods
Dihydroactinidiolide can be synthesized through several methods. One common synthetic route involves the transformation of tetrahydroactinidiolide into this compound using diphenyldisulfide followed by MCPBA oxidation and thermal elimination of the obtained sulfone . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Dihydroactinidiolide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Dihydroactinidiolide (C11H16O2) is a sesquiterpene lactone known for its unique chemical structure, which contributes to its diverse biological activities. Its molecular formula indicates the presence of two oxygen atoms, which are crucial for its reactivity and interaction with biological targets.
Pharmacological Applications
1. Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly against amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Research indicates that it possesses:
- Acetylcholinesterase Inhibition : This action helps in increasing acetylcholine levels, potentially improving cognitive functions .
- Antioxidant Activity : It reduces reactive oxygen species (ROS), mitigating oxidative stress in neuronal cells .
Case Study: Neuro2A Cells
A study demonstrated that this compound effectively reduced Aβ25-35 induced toxicity in Neuro2A cells, showcasing its potential as a therapeutic agent for Alzheimer's disease .
2. Anticancer Properties
This compound exhibits promising anticancer activities through various mechanisms:
- Inhibition of Cancer Cell Proliferation : It has been shown to inhibit the growth of several cancer cell lines, including breast carcinoma cells .
- Mechanism of Action : The compound may act by modulating aryl hydrocarbon receptor (AhR) pathways, which are implicated in cancer cell survival and proliferation .
Food Science Applications
1. Flavor Compound in Fermentation
This compound is identified as a volatile compound produced during fermentation processes involving certain yeast strains. Its presence contributes to the aroma profile of various fermented products, such as wines and liqueurs .
Table 1: Volatile Compounds Produced During Fermentation
Compound | Source | Impact on Flavor Profile |
---|---|---|
This compound | Saccharomyces and non-Saccharomyces strains | Enhances fruity notes |
Ethyl acetate | Yeast fermentation | Contributes to sweetness |
Acetic acid | Bacterial fermentation | Adds sourness |
Molecular Signature Discovery
Recent studies have utilized this compound in the context of molecular signatures related to electrosurgery. It was found to be part of a metabolic signature that could indicate tissue response post-surgery . This highlights its potential role in surgical settings, possibly aiding in the assessment of tissue healing processes.
Mechanism of Action
Dihydroactinidiolide exerts its effects through various mechanisms. In plants, it acts as a growth inhibitor and regulator of gene expression, contributing to photo acclimation in Arabidopsis . In insects, it functions as a pheromone, influencing behavior and communication . The molecular targets and pathways involved include olfactory receptors in insects and specific gene expression pathways in plants.
Comparison with Similar Compounds
Biological Activity
Dihydroactinidiolide, a bicyclic lactone derived from various natural sources, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, focusing on its cytotoxic effects, anti-metastatic properties, and neuroprotective capabilities.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound is known for its presence in essential oils and has been studied for various pharmacological properties.
Cytotoxic Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported the following IC50 values for this compound against several cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 5.0 |
KB | 6.7 |
MCF7 | 30 |
A549 | 97 |
MRC-5 | 91.3 |
These results indicate that this compound is particularly effective against colorectal cancer cells (HCT116) with an IC50 of 5.0 µg/mL, suggesting a potent cytotoxic profile that merits further investigation in therapeutic contexts .
Anti-Metastatic Properties
Recent research highlights the anti-metastatic potential of this compound. In a study involving non-small cell lung cancer (NSCLC) cells, treatment with this compound at a concentration of 250 µg/mL significantly inhibited cell migration and invasion, comparable to the standard anti-metastatic drug capmatinib. The mechanism appears to involve downregulation of mesenchymal markers such as N-cadherin, indicating a shift towards a less invasive phenotype . This suggests that this compound could serve as a promising candidate for developing new anti-metastatic therapies.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. A study demonstrated that it possesses powerful acetylcholinesterase inhibitory activity, which is crucial for maintaining cognitive function and mitigating neurodegenerative diseases. Additionally, this compound exhibited antioxidant properties and reduced aggregation induced by Aβ25-35 in Neuro2a cells, suggesting its potential role in treating Alzheimer’s disease .
Case Studies
-
Cytotoxicity Against Cancer Cells :
- Study : Investigated the cytotoxic effects of this compound on multiple cancer cell lines.
- Findings : Strongest activity observed in HCT116 cells with an IC50 of 5.0 µg/mL, indicating high efficacy against colorectal cancer.
-
Anti-Metastatic Activity :
- Study : Evaluated the effects of this compound on NSCLC cells.
- Findings : Marked inhibition of migration and invasion at 250 µg/mL; downregulation of N-cadherin was noted.
-
Neuroprotective Potential :
- Study : Assessed the impact of this compound on neurotoxicity.
- Findings : Demonstrated significant acetylcholinesterase inhibition and antioxidant activity against Aβ25-35 toxicity.
Properties
IUPAC Name |
4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864588 | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; musky or coumarin-like aroma | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
295.00 to 296.00 °C. @ 760.00 mm Hg | |
Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.058 | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15356-74-8, 17092-92-1 | |
Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydroactinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROACTINIDIOLIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |
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Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
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Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
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Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |
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Record name | Dihydroactinidiolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROACTINIDIOLIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |
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Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydroactinidiolide?
A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.
Q2: What are the common methods for synthesizing this compound?
A2: this compound can be synthesized through various methods, including:
- Thermal degradation of β-carotene: This method utilizes heat to degrade β-carotene, producing DHA as a major product alongside other compounds like β-ionone. [, ]
- Oxidative degradation of β-carotene: This approach involves the oxidation of β-carotene, typically in the presence of enzymes or catalysts. [, , ]
- Chemical synthesis: Several synthetic routes have been developed, often starting from compounds like citral or β-ionone and employing reactions such as cyclization, cyanation, hydrolysis, and dehydration. [, , , , , , ]
Q3: How is this compound characterized structurally?
A3: Structural characterization of this compound can be achieved using various spectroscopic techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly employed to separate and identify DHA based on its retention time and mass spectrum. [, , , , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in DHA based on their characteristic absorption frequencies. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in DHA. [, ]
Q4: What are the known biological activities of this compound in plants?
A4: this compound has been reported to exhibit several biological activities in plants, including:
- Germination inhibition: DHA has been identified as a germination inhibitor in wheat husks, potentially contributing to seed dormancy. [, , ]
- Allelopathic potential: DHA, isolated from the cyanobacteria Phormidium angustissimum, showed inhibitory effects on seed germination and seedling growth of Chinese amaranth and barnyard grass. []
- Gene regulation and photoacclimation: DHA accumulates in Arabidopsis leaves under high light stress, suggesting a potential role in plant stress responses and photoprotection. []
Q5: What are the potential applications of this compound?
A5: this compound holds potential applications in various fields, including:
- Flavor and fragrance industry: DHA possesses a sweet, fruity aroma reminiscent of apricots and is used as a flavoring agent in food and beverages, particularly in tea. [, , , , , , ]
- Agriculture: The germination inhibitory activity of DHA suggests potential applications in developing bio-herbicides or seed treatments. [, ]
- Pharmaceuticals: The cytotoxic effects of DHA against cancer cell lines warrant further investigation for potential anticancer properties. []
Q6: Is this compound found in any natural sources?
A6: Yes, this compound is found naturally in various plants, contributing to their characteristic aroma. Some sources include:
- Tea: DHA is a significant aroma compound in various types of tea, including black, green, yellow, and oolong tea. [, , , , , , , ]
- Fruits: DHA has been detected in fruits like apricots, contributing to their fruity scent. []
- Osmanthus fragrans: This flowering plant, known for its fragrant flowers, contains DHA as a volatile constituent. []
- Sea Buckthorn juice: DHA is produced by a strain of Staphylococcus pasteuri isolated from sea buckthorn juice. []
Q7: How does this compound contribute to the aroma of tea?
A7: this compound contributes to the complex aroma profile of tea by imparting sweet, fruity, and apricot-like notes. The specific aroma contribution of DHA can vary depending on the tea type, processing methods, and the presence of other volatile compounds. [, , , , , ]
Q8: How do different processing methods affect this compound content in tea?
A8: Tea processing methods significantly influence the content and composition of volatile compounds, including this compound. For example:
- Re-rolling treatment: Re-rolling during black tea processing was found to increase the levels of DHA, contributing to the desired floral and fruity aroma. []
- Fermentation: The fermentation process in black tea production can promote the formation of DHA from its precursor, β-carotene. [, ]
- Roasting: Roasting, a common step in oolong tea production, can lead to the formation of DHA, contributing to the characteristic roasted aroma notes. []
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